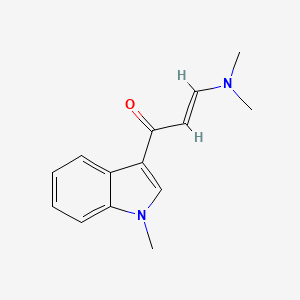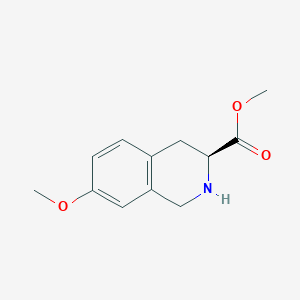
(2E)-3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(dimetilamino)-1-(1-metil-1H-indol-3-il)prop-2-en-1-ona es un compuesto orgánico sintético que pertenece a la clase de derivados del indol. Los compuestos del indol son conocidos por sus diversas actividades biológicas y son ampliamente estudiados en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2E)-3-(dimetilamino)-1-(1-metil-1H-indol-3-il)prop-2-en-1-ona se puede lograr a través de varias rutas sintéticas. Un método común implica la condensación de 1-metil-1H-indol-3-carbaldehído con dimetilamina en presencia de una base como el hidróxido de sodio. La reacción se lleva a cabo típicamente en un solvente orgánico como el etanol o el metanol bajo condiciones de reflujo.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para maximizar el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas pueden emplearse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(2E)-3-(dimetilamino)-1-(1-metil-1H-indol-3-il)prop-2-en-1-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de óxidos o cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que resulta en la formación de aminas o alcoholes reducidos.
Sustitución: El grupo dimetilamino se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica utilizando reactivos como los haluros de alquilo o los cloruros de acilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno, condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, solventes anhidros.
Sustitución: Haluros de alquilo, cloruros de acilo, solventes apróticos polares.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir aminas secundarias o terciarias.
Aplicaciones Científicas De Investigación
Química: El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: Puede servir como sonda o ligando en ensayos bioquímicos para estudiar la actividad enzimática, la unión a receptores o los procesos celulares.
Medicina: Las características estructurales del compuesto sugieren posibles actividades farmacológicas, como propiedades antiinflamatorias, antimicrobianas o anticancerígenas.
Industria: Puede utilizarse en el desarrollo de nuevos materiales, colorantes o agroquímicos.
Mecanismo De Acción
El mecanismo de acción de (2E)-3-(dimetilamino)-1-(1-metil-1H-indol-3-il)prop-2-en-1-ona depende de su diana biológica específica. Por ejemplo, si el compuesto actúa como un inhibidor enzimático, puede unirse al sitio activo de la enzima, bloqueando el acceso del sustrato e inhibiendo la actividad catalítica. Alternativamente, si funciona como un agonista o antagonista del receptor, puede interactuar con proteínas receptoras, modulando las vías de transducción de señales.
Comparación Con Compuestos Similares
Compuestos similares
(2E)-3-(dimetilamino)-1-(1H-indol-3-il)prop-2-en-1-ona: Carece del grupo metilo en el anillo del indol, lo que puede afectar sus propiedades químicas y biológicas.
(2E)-3-(dimetilamino)-1-(2-metil-1H-indol-3-il)prop-2-en-1-ona: Presenta un grupo metilo en una posición diferente en el anillo del indol, lo que potencialmente altera su reactividad y actividad.
(2E)-3-(dimetilamino)-1-(1-metil-2H-indol-3-il)prop-2-en-1-ona: Contiene un isómero diferente del anillo del indol, lo que puede influir en su estabilidad e interacciones.
Unicidad
(2E)-3-(dimetilamino)-1-(1-metil-1H-indol-3-il)prop-2-en-1-ona es único debido a su patrón de sustitución específico en el anillo del indol y la presencia del grupo dimetilamino. Estas características estructurales pueden conferir reactividad química y actividad biológica distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C14H16N2O |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
(E)-3-(dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H16N2O/c1-15(2)9-8-14(17)12-10-16(3)13-7-5-4-6-11(12)13/h4-10H,1-3H3/b9-8+ |
Clave InChI |
ZSNYWDOXZZLBJS-CMDGGOBGSA-N |
SMILES isomérico |
CN1C=C(C2=CC=CC=C21)C(=O)/C=C/N(C)C |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C(=O)C=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester](/img/structure/B11881003.png)





![6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B11881034.png)


![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B11881055.png)


